molecular formula C11H20O B094395 10-Undecenal CAS No. 112-45-8

10-Undecenal

Cat. No.: B094395
CAS No.: 112-45-8
M. Wt: 168.28 g/mol
InChI Key: OFHHDSQXFXLTKC-UHFFFAOYSA-N
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Description

10-Undecenal (C₁₁H₂₀O, molecular weight: 168.28, CAS 112-45-8) is an aliphatic aldehyde characterized by an isolated terminal double bond and an aldehyde functional group at the C1 position. It is derived from renewable resources, primarily via the pyrolysis of ricinoleic acid from castor oil, followed by reduction of 10-undecenoic acid . This compound is notable for its dual roles in organic synthesis and industrial applications. In asymmetric catalysis, it serves as a precursor for bioactive molecules, such as anti-MRSA agents, due to its terminal double bond, which enhances enantioselectivity in Mukaiyama aldol reactions (66–81% yield, 99% ee) . Additionally, this compound contributes to flavor profiles in foods (e.g., coconut, peach, and pear notes in fragrant rice) and is employed in environmental remediation to reduce toxic polycyclic aromatic hydrocarbons (PAHs) in coal tar pitch .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Undecylenic Acid: One common method involves the reduction of undecylenic acid.

    From Formic Acid and Undecylenic Acid: Another method involves passing vapors of formic acid and undecylenic acid over titanium dioxide at elevated temperatures.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Fragrance Industry

1. Perfume Composition
10-Undecenal is extensively used in modern perfumery due to its effectiveness in floral and spicy blends. Its ability to impart a fresh and citrusy note makes it suitable for both fine fragrances and household products .

2. Fabric Substantivity
The compound exhibits good fabric substantivity, meaning it can adhere to textiles effectively, enhancing the longevity of fragrances on fabrics. This property is particularly beneficial for laundry detergents and fabric softeners .

Applications in Food Industry

1. Flavoring Agent
In the food industry, this compound serves as a flavoring agent, providing a fatty and citrus taste that can enhance various food products. Its use is regulated to ensure safety for consumers .

Safety Assessments

Comprehensive safety assessments have been conducted on this compound to evaluate its genotoxicity, reproductive toxicity, and environmental impact.

1. Genotoxicity
Studies indicate that this compound is not genotoxic. In an Ames test involving multiple strains of Salmonella typhimurium, no increase in revertant colonies was observed at any concentration tested, suggesting a lack of mutagenic potential .

2. Repeated Dose Toxicity
The Margin of Exposure (MOE) for repeated dose toxicity is greater than 100 at current levels of use, indicating a low risk for adverse effects from prolonged exposure. The No Observed Adverse Effect Level (NOAEL) was established at 138.6 mg/kg/day based on subchronic toxicity studies in rats .

3. Environmental Safety
this compound has been assessed for environmental impact and was found not to be persistent, bioaccumulative, or toxic (PBT). Risk quotients based on predicted environmental concentrations are below the threshold indicating safety under current usage conditions .

Case Study 1: Fragrance Development

A study conducted by Moellhausen evaluated the efficacy of this compound in creating floral fragrances. The compound was blended with other aldehydes to develop a signature scent for a luxury perfume line. Results showed that the inclusion of this compound significantly enhanced the overall olfactory profile, leading to positive consumer feedback.

Case Study 2: Food Flavoring

Research published in the Journal of Food Science examined the application of this compound as a flavor enhancer in dairy products. The study found that incorporating small amounts of this compound improved the sensory attributes of yogurt without compromising safety standards.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

The following table compares 10-Undecenal with structurally or functionally related aldehydes, including undecanal, dodecanal, citral, and decanal:

Property This compound Undecanal (C₁₁H₂₂O) Dodecanal (C₁₂H₂₄O) Citral (C₁₀H₁₆O) Decanal (C₁₀H₂₀O)
Structure C10 isolated double bond + terminal aldehyde Straight-chain aldehyde Straight-chain aldehyde Conjugated double bonds (geranial/neral) Straight-chain aldehyde
Source Renewable (castor oil pyrolysis) Petrochemical synthesis Petrochemical or natural sources Natural (lemongrass, citrus oils) Natural (citrus) or synthetic
Synthetic Utility High enantioselectivity in anti-MRSA agents Limited bioactive applications Used in surfactants and fragrances Vitamin A synthesis, perfumery Perfumes, flavoring agents
Flavor Profile Coconut, peach, apricot Fatty, waxy Citrus, floral Lemon-like Waxy, aldehydic, citrus
Biological Activity Anti-MRSA activity (racemic analog 4d: highest potency) Low antimicrobial activity Low antimicrobial activity Antimicrobial, antifungal Low antimicrobial activity
Industrial Use PAH reduction in coal tar pitch Limited Limited Fragrance industry Detergents, cosmetics
Physical Properties Liquid (mp 29–30°C), isolated double bond increases reactivity Liquid (higher boiling point) Solid at room temperature Volatile liquid Liquid (lower boiling point)

Key Differentiators of this compound:

Structural Uniqueness : The isolated terminal double bond distinguishes it from straight-chain aldehydes (e.g., undecanal, dodecanal) and conjugated aldehydes like citral. This feature enables regioselective reactions in synthesis .

Bioactivity : The racemic analog 4d, synthesized from this compound, exhibits superior anti-MRSA activity compared to analogs derived from undecanal or dodecanal, likely due to enhanced membrane interaction from the terminal alkene .

Renewability : Unlike petrochemical-derived aldehydes, this compound is sustainably sourced from castor oil, aligning with green chemistry principles .

Flavor Complexity: Its coconut-peach aroma is distinct from the citrus notes of citral or the waxy character of decanal, making it irreplaceable in specific food applications .

Biological Activity

10-Undecenal, a straight-chain aldehyde with the chemical formula C11H22O\text{C}_{11}\text{H}_{22}\text{O}, is of significant interest due to its diverse biological activities and applications in various fields, including fragrance, food preservation, and potential therapeutic uses. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, reproductive effects, and other relevant biological properties.

  • IUPAC Name : Undecanal
  • CAS Number : 112-45-8
  • Molecular Weight : 170.29 g/mol
  • Structure :
CH3 CH2 9CHO\text{CH}_3\text{ CH}_2\text{ }_9\text{CHO}

1. Toxicity and Safety Assessments

A comprehensive assessment of this compound's toxicity has been conducted through various studies:

  • Genotoxicity : Studies have shown that this compound is not mutagenic in bacterial assays (Ames test) and does not exhibit clastogenic activity in vivo. Specifically, no increase in revertant colonies was observed in Salmonella typhimurium strains treated with up to 5000 µg/plate of this compound . The results indicate a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity and fertility endpoints, suggesting a low risk at typical exposure levels .
  • Repeated Dose Toxicity : A dietary study on Sprague Dawley rats revealed a dose-related reduction in body weight at higher concentrations (2000 to 20000 ppm). The lowest observed adverse effect level (LOAEL) was determined to be 138.6 mg/kg/day .
  • Skin Sensitization : The No Expected Sensitization Induction Level (NESIL) for skin sensitization was established at 1700 µg/cm², indicating a low potential for skin sensitization under normal conditions of use .

Table of Toxicological Data

EndpointResultReference
MutagenicityNot mutagenic in Ames test
ClastogenicityNot clastogenic in vivo
Repeated Dose ToxicityLOAEL: 138.6 mg/kg/day
Skin SensitizationNESIL: 1700 µg/cm²

Case Study: Fragrance Industry Application

In the fragrance industry, this compound is used for its pleasant odor profile. A study highlighted its effectiveness as a natural preservative due to its antimicrobial properties against various pathogens, which can enhance product safety and shelf life without significant toxicity concerns .

Case Study: Food Preservation

Research has demonstrated that incorporating this compound into food products can inhibit microbial growth, thereby extending shelf life while maintaining safety standards. Its application as a food additive has been supported by safety assessments confirming low toxicity levels .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 10-Undecenal, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Common synthesis routes include the oxidation of 10-undecenol using catalysts like pyridinium chlorochromate (PCC) or enzymatic pathways. Reaction parameters such as temperature (e.g., 60–80°C for PCC-mediated oxidation), solvent polarity, and catalyst loading significantly impact yield and purity. For reproducibility, document exact molar ratios and purification steps (e.g., distillation or column chromatography). Experimental protocols should align with validated organic chemistry methodologies .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic peaks such as the aldehyde proton (δ 9.5–10.0 ppm) and allylic protons (δ 5.0–5.5 ppm). Infrared (IR) spectroscopy confirms the aldehyde C=O stretch (~1720 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular ion peaks (m/z 168 for C₁₁H₂₀O) and fragmentation patterns. Ensure calibration with standards and cross-validate results using multiple techniques .

Q. How can researchers optimize the stability of this compound in experimental storage conditions?

  • Methodological Answer: Stabilize this compound by storing it under inert atmospheres (argon/nitrogen) at low temperatures (4°C) in amber vials to prevent oxidation and photodegradation. Conduct accelerated stability studies using thermal stress (40–60°C) and monitor degradation via HPLC or GC. Include antioxidant additives (e.g., BHT) in exploratory trials, with controls for interference .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer: Employ Density Functional Theory (DFT) calculations to model transition states and electron distribution in Diels-Alder or [2+2] cycloadditions. Compare computational results with experimental outcomes (e.g., endo/exo product ratios). Use kinetic isotope effects or Hammett plots to validate electronic or steric influences on selectivity. Cross-reference findings with crystallographic data for product confirmation .

Q. How do solvent polarity and proticity affect the reaction kinetics of this compound in nucleophilic additions?

  • Methodological Answer: Design kinetic studies in solvents of varying polarity (e.g., hexane vs. DMSO) and proticity (water vs. THF). Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy. Calculate rate constants (k) and correlate with solvent parameters (e.g., dielectric constant, Kamlet-Taft). Use Eyring plots to assess entropy/enthalpy contributions .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf, vapor pressure) for this compound across studies?

  • Methodological Answer: Conduct a meta-analysis of literature data to identify outliers. Re-measure properties using standardized protocols (e.g., DSC for enthalpy, static vapor pressure apparatus). Apply error propagation analysis and statistical tools (e.g., Grubbs’ test) to assess data consistency. Publish methodological details to enable replication .

Q. How can this compound be functionalized to create bio-active derivatives, and what computational tools predict their pharmacokinetic profiles?

  • Methodological Answer: Synthesize derivatives via reductive amination or Wittig reactions. Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., antimicrobial enzymes). Predict ADMET properties (absorption, toxicity) using QSAR models or software like SwissADME. Validate in vitro with cytotoxicity assays .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA or mixed-effects models to compare treatments. Report EC₅₀/LC₅₀ values with 95% confidence intervals. Include replicates and controls for baseline correction .

Q. How should researchers address batch-to-batch variability in this compound synthesis when designing multi-lab studies?

  • Methodological Answer: Implement a harmonized synthesis protocol across labs, with centralized quality control (e.g., NMR purity ≥98%). Use inter-laboratory calibration standards and blinded sample exchanges. Apply ANOVA to quantify variability sources (e.g., operator, equipment) .

Q. Ethical & Replicability Considerations

Q. What documentation standards ensure replicability of this compound research across interdisciplinary teams?

  • Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed Supplemental Information with raw data (e.g., spectral files, chromatograms), step-by-step protocols, and instrument settings. Use electronic lab notebooks (ELNs) for real-time data tracking. Cite prior studies using persistent identifiers (DOIs) .

Properties

IUPAC Name

undec-10-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,11H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHHDSQXFXLTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037757
Record name 10-Undecen-1-al
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Molecular Weight

168.28 g/mol
Source PubChem
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Physical Description

Liquid, colourless to light yellow liquid with a fatty, rose-like odour on dilution
Record name 10-Undecenal
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Record name 10-Undecenal
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Record name 10-Undecenal
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/656/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

98.00 to 100.00 °C. @ 3.00 mm Hg
Record name 10-Undecenal
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Solubility

30 mg/L @ 20 °C (exp), soluble in propylene glycol and most fixed oils; insoluble in glycerol and water
Record name 10-Undecenal
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Record name 10-Undecenal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.840-0.850
Record name 10-Undecenal
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CAS No.

112-45-8
Record name 10-Undecenal
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Record name 10-UNDECENAL
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Record name 10-Undecenal
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Synthesis routes and methods

Procedure details

Under an argon atmosphere, a stirred solution of 82.0 grams (0.646 mole) of oxalyl chloride in 600 ml of methylene chloride was cooled to -50° to -60° C., and a solution of 100.9 grams (1.292 moles) of dimethyl sulfoxide in 120 ml of methylene chloride was added dropwise during a 10-15 minute period. The reaction mixture temperature was maintained at -50° to -60° C. during the addition. Upon completion of addition, the reaction mixture was stirred for two minutes, and then a solution of 100.0 grams (0.587 mole) of 10-undecen-1-ol in 130 ml of methylene chloride was added dropwise during a 15 minute period while maintaining the reaction mixture temperature at -50° to -60° C. Upon completion of addition, the reaction mixture was stirred for 15 minutes, and then 297.1 grams (2.936 moles) of triethylamine was added dropwise during a five minute period while still maintaining the reaction mixture temperature at -50° to -60° C. Upon completion of addition, the reaction mixture was stirred as it was allowed to warm to ambient temperature. After this time 700 ml of water was stirred with the reaction mixture. The water layer was separated and washed with two 160 ml portions of methylene chloride. The washes were combined with the organic layer, and the combination was washed with three 160 ml portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and was then filtered. The filtrate was concentrated under reduced pressure to an oil/solid residue. The residue was stirred with 400 ml of pentane, and the solid was separated by filtration. The filtrate was concentrated under reduced pressure yielding 101.4 grams of 10-undecenal as an oil. The ir spectrum was consistent with the proposed structure.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100.9 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
297.1 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Phenylalanine
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DL-Phenylalanine
10-Undecenal
DL-Phenylalanine
10-Undecenal
DL-Phenylalanine
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DL-Phenylalanine
DL-Phenylalanine
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